Superior PIM1 Kinase Inhibition Potency Compared to 6-Methyl and 6-Ethyl Analogs
In a direct head-to-head comparison of 6-substituted 7-azaindole derivatives, the 6-chloro analog (Compound 9) demonstrated an IC50 of 0.41 nM against PIM1 kinase. This represents a 1.6-fold increase in potency compared to the 6-methyl analog (Compound 3, IC50 = 0.64 nM) and a 2.7-fold increase compared to the 6-ethyl analog (Compound 4, IC50 = 1.1 nM) [1].
| Evidence Dimension | PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.41 nM (Compound 9) |
| Comparator Or Baseline | 6-Methyl analog: 0.64 nM (Compound 3); 6-Ethyl analog: 1.1 nM (Compound 4) |
| Quantified Difference | 1.6-fold more potent than 6-Me; 2.7-fold more potent than 6-Et |
| Conditions | Biochemical kinase assay; [ATP] = 30 μM; n = 4 |
Why This Matters
This data directly informs the selection of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as the preferred starting material for PIM1 inhibitor projects where maximizing potency from the core scaffold is critical.
- [1] Nakano, H., Saito, N., Parker, L., Tada, Y., Abe, M., Tsuganezawa, K., Yokoyama, S., Tanaka, A., & Kojima, H. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 504–509. https://doi.org/10.1021/acsmedchemlett.6b00518 View Source
